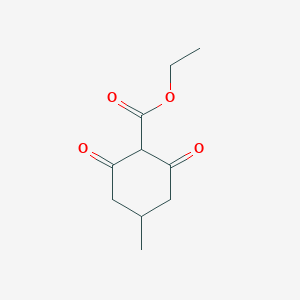

Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate

Description

Properties

Molecular Formula |

C10H14O4 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H14O4/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h6,9H,3-5H2,1-2H3 |

InChI Key |

GNNMIIBFEFXQBC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(=O)CC(CC1=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclocondensation of Diethyl 2-(2-Oxopropyl)succinate

This method involves base-catalyzed cyclization under anhydrous conditions:

Procedure :

- Diethyl 2-(2-oxopropyl)succinate (500 mg, 2.31 mmol) is dissolved in dry tetrahydrofuran (THF, 10 mL).

- Potassium tert-butoxide (KOt-Bu, 285 mg, 2.54 mmol) in THF is added dropwise at 0°C.

- The reaction proceeds at room temperature for 35 minutes, followed by quenching with 1 M HCl.

- Extraction with ethyl acetate and purification via column chromatography yields the product (42% yield).

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | Diethyl 2-(2-oxopropyl)succinate |

| Catalyst | KOt-Bu |

| Solvent | THF |

| Temperature | 0°C → RT |

| Yield | 42% |

Claisen Rearrangement of Allyloxy-Substituted Precursors

This method leverages thermal rearrangement for introducing substituents:

Procedure :

- An allyloxy-substituted precursor (e.g., 6-(allyloxy)-4-methyl-2'-nitro-4,5-dihydro-[1,1'-biphenyl]-2(3H)-one) is heated in toluene at 180°C under microwave irradiation for 6 hours.

- The product is purified via flash chromatography, yielding cis/trans isomers.

Key Data :

| Parameter | Value |

|---|---|

| Precursor | O-Allyl derivatives |

| Reaction Conditions | Microwave, 180°C, 6 h |

| Solvent | Toluene |

| Isomer Ratio (cis:trans) | ~1:1.7 |

| Typical Yield | 30–52% |

Multi-Step Organic Synthesis via Esterification

A sequential approach involving esterification and oxidation:

Steps :

- Formation of 4-Methyl-1,3-cyclohexanedione :

- Reacting methyl vinyl ketone with diketene in the presence of a base.

- Esterification :

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclohexanedione Formation | Methyl vinyl ketone, base | 65% |

| Esterification | Ethyl chloroformate, Et₃N | 75% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Cyclocondensation | High purity, one-step | Moderate yield (42%) | Lab-scale |

| Claisen Rearrangement | Stereochemical control | Requires specialized equipment | Limited |

| Multi-Step Synthesis | High yield (75%) | Longer reaction time | Industrial |

Critical Research Findings

- Catalyst Impact : Use of KOt-Bu in THF minimizes side reactions compared to NaH or LiHMDS.

- Solvent Choice : Anhydrous THF improves cyclization efficiency by preventing hydrolysis.

- Isomer Separation : Cis/trans isomers from Claisen rearrangement require chromatographic separation, with trans isomers typically dominating.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, often in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles, depending on the desired product.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: Used as a reagent in the synthesis of natural products, including sterols and terpenoids . Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties . Medicine: Explored for its potential use in drug development, particularly for its structural similarity to bioactive compounds . Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For example, it can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways involved in inflammation or microbial growth . The exact mechanism of action depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Ethyl 1-Formamido-4-oxo-2,6-diphenylcyclohexanecarboxylate ()

This analog shares the cyclohexane core and 4-oxo group but differs in substituents:

- Substituents : Formamido (N-formyl) group at position 1 and phenyl groups at positions 2 and 5.

- Crystal Structure: Monoclinic (space group $ P2_1/n $) with unit cell parameters $ a = 11.3240 \, \text{Å}, b = 13.5100 \, \text{Å}, c = 12.5870 \, \text{Å}, \beta = 99.149^\circ $, and $ Z = 4 $. The cyclohexane ring adopts a chair conformation with puckering parameters influenced by the bulky phenyl groups .

Table 1: Structural Comparison with Ethyl 1-Formamido-4-oxo-2,6-diphenylcyclohexanecarboxylate

Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate ()

This compound belongs to the dihydroisoquinoline class, differing in ring system and substitution:

- Ring System: Aromatic isoquinoline fused with a partially saturated ring.

- Substituents : Methoxy groups (positions 6,7), methyl (position 1), and ethyl ester (position 2).

- The methoxy groups improve solubility in polar solvents compared to the aliphatic ketones in the target compound .

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride ()

- Ring Size : Cyclopentane (smaller ring) vs. cyclohexane.

- Substituents: Methylamino group introduces basicity and salt formation (hydrochloride).

- Conformational Effects : Cyclopentane rings exhibit greater puckering (Cremer-Pople parameters $ q_2 > 0 $) compared to cyclohexane, leading to higher ring strain .

Table 2: Comparison of Ring Puckering Parameters (Cremer-Pople Analysis)

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., ketones, esters) reduce electron density on the ring, affecting reactivity in nucleophilic additions.

Crystallinity: Bulky substituents (e.g., phenyl, formamido) improve crystal packing efficiency, as seen in the monoclinic structure of Ethyl 1-formamido-4-oxo-2,6-diphenylcyclohexanecarboxylate .

Biological Relevance: Isoquinoline derivatives () often exhibit pharmacological activity, whereas keto-esters like the target compound may serve as intermediates in synthetic pathways .

Biological Activity

Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate, a compound of interest in medicinal chemistry and pharmacology, exhibits a range of biological activities. This article reviews its properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a cyclohexane ring with two ketone groups and an ester functional group. This configuration contributes to its reactivity and biological activity. Its structural characteristics allow it to engage in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biochemical pathways:

- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes involved in oxidative stress pathways, potentially exerting antioxidant effects by reducing reactive oxygen species (ROS) levels.

- Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, inhibiting the growth of various pathogenic bacteria.

- Anti-inflammatory Effects : Research indicates that it may exhibit anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented in several studies. For instance:

- Study Findings : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Experimental Models : In carrageenan-induced edema models, this compound exhibited dose-dependent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | Dosage (mg/kg) | Anti-inflammatory Effect |

|---|---|---|

| This compound | 20 | Moderate |

| Piroxicam | 20 | High |

| Meloxicam | 20 | High |

Case Study 1: Antimicrobial Activity Assessment

A recent study assessed the antimicrobial activity of this compound against various pathogens. The results indicated:

- Inhibition Zones : The compound showed inhibition zones ranging from 12 mm to 18 mm against different bacterial strains.

Case Study 2: Anti-inflammatory Efficacy

In another study focusing on the anti-inflammatory potential, the compound was tested in an animal model:

- Results : The treatment group receiving this compound showed a significant reduction in paw swelling compared to the control group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.